3-(4-Hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid is a synthetic compound designed as a potential anticancer agent. It belongs to the class of 1-aroylindoles, specifically designed based on the bioisosterism concept utilizing combretastatin A-4 (CA-4) as a template. This compound plays a significant role in scientific research for its potential anticancer properties, particularly against oral epidermoid carcinoma (KB) cells.
While the exact mechanism of action of 3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid is not explicitly described in the provided literature, its design, inspired by CA-4, suggests a potential interaction with microtubules. CA-4 and its analogs are known to exert their anticancer effects by binding to tubulin, disrupting microtubule dynamics, and consequently inhibiting cell division. It's plausible that this compound exhibits a similar mechanism, but further studies are required to confirm this hypothesis.
Based on the provided literature, the primary application of 3-(4-hydroxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid lies in its potential as an anticancer agent. It has demonstrated strong antiproliferative activity against oral epidermoid carcinoma (KB) cell lines in vitro, exhibiting a 10-fold increase in potency compared to the template compound, combretastatin A-4. This significant increase in potency highlights its potential for further development as a chemotherapeutic agent.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1